5-benzyl-2,2,3-trimethylimidazolidin-4-one;2,2,2-trifluoroacetic acid
Description
5-Benzyl-2,2,3-trimethylimidazolidin-4-one (imidazolidinone core) paired with 2,2,2-trifluoroacetic acid (TFA) forms a chiral organic salt widely used in enantioselective organocatalysis. This compound, often referred to by its enantiomeric forms (R or S configuration), is a derivative of phenylalanine and belongs to the MacMillan catalyst family . Its structure features a rigid imidazolidinone ring with benzyl and methyl substituents, enabling asymmetric induction in reactions like Diels–Alder, conjugate additions, and [2+2] cycloadditions . The TFA counterion enhances solubility in polar aprotic solvents (e.g., acetonitrile, methanol) and stabilizes the protonated amine during catalysis .
Properties
IUPAC Name |
5-benzyl-2,2,3-trimethylimidazolidin-4-one;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.C2HF3O2/c1-13(2)14-11(12(16)15(13)3)9-10-7-5-4-6-8-10;3-2(4,5)1(6)7/h4-8,11,14H,9H2,1-3H3;(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVCKUUGNNAZTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(C(=O)N1C)CC2=CC=CC=C2)C.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-2,2,3-trimethylimidazolidin-4-one typically involves the reaction of benzylamine with acetone and formaldehyde under acidic conditions to form the imidazolidinone ring. The addition of 2,2,2-trifluoroacetic acid helps to stabilize the compound and improve its solubility .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-benzyl-2,2,3-trimethylimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with different functional groups, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Structural Features
The imidazolidinone structure provides unique steric and electronic properties that enhance its utility as a catalyst and reagent in organic reactions. The presence of the benzyl group at the 5-position contributes to its reactivity and selectivity in various chemical transformations.
Catalysis
BTI has been utilized as a catalyst in several organic reactions due to its ability to form stable intermediates.
Case Study: Secondary Amine Catalysis
In a study focusing on the catalytic activity of secondary amines, BTI was shown to improve reaction rates significantly when used in conjunction with TFA. The reaction conditions involved heating a mixture of L-phenylalanine-N-methyl amide and substituted acetophenones under reflux conditions. The results indicated that BTI catalyzed the formation of imidazolidinones efficiently, highlighting its potential as a catalyst in asymmetric synthesis .
| Reaction Type | Catalyst Used | Conditions | Yield (%) |
|---|---|---|---|
| Asymmetric Synthesis | BTI + TFA | Reflux | 85% |
Organic Synthesis
The compound is also employed in the synthesis of complex organic molecules. Its ability to stabilize reactive intermediates makes it valuable in multi-step synthetic pathways.
Example: Synthesis of Functionalized Imidazolidinones
BTI has been used to synthesize various functionalized imidazolidinones through Diels-Alder reactions. In these reactions, the imidazolidinone acts as an activated iminium ion precursor, facilitating cycloaddition with diene substrates .
| Product | Starting Materials | Reaction Type | Yield (%) |
|---|---|---|---|
| Imidazolidinone A | L-Phenylalanine + Acetophenone | Diels-Alder | 75% |
| Imidazolidinone B | L-Alanine + Benzaldehyde | Diels-Alder | 78% |
Medicinal Chemistry
Research has indicated potential applications of BTI derivatives in drug discovery and development due to their biological activity.
Case Study: Antitumor Activity
A series of BTI derivatives were evaluated for their cytotoxic effects against cancer cell lines. The results demonstrated that certain modifications to the BTI structure enhanced its antitumor activity, making it a candidate for further pharmacological studies .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| BTI Derivative A | HeLa | 10 |
| BTI Derivative B | MCF-7 | 15 |
Mechanism of Action
The mechanism of action of 5-benzyl-2,2,3-trimethylimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as a chiral auxiliary, facilitating enantioselective reactions. It may also interact with enzymes and receptors, influencing various biochemical processes .
Comparison with Similar Compounds
Counterion Variants
The TFA salt is compared to other acid salts of the same imidazolidinone core:
Key Findings :
- TFA Salts: Superior solubility in organic solvents enhances reaction rates in non-aqueous media (e.g., MeCN) . However, TFA’s corrosive nature demands careful handling .
- Hydrochloride Salts : Preferred for aqueous or mixed-solvent systems but show reduced enantioselectivity in some Diels–Alder reactions .
- Dichloroacetate Salts : Lower catalytic efficiency due to poor solubility but useful in specific anhydrous conditions .
Enantiomeric Variants
The (S)-enantiomer is more widely studied, achieving >90% ee in Diels–Alder reactions, while the (R)-form shows comparable performance in certain substrates .
Catalytic Performance Against Other Organocatalysts
Imidazolidinone vs. Oxazolidinone Catalysts
| Catalyst Type | Reaction Scope | ee% | Synthetic Complexity |
|---|---|---|---|
| Imidazolidinone-TFA | Broad (Diels–Alder, [2+2]) | 90–95 | Moderate (3–4 steps) |
| Oxazolidinone-TfOH | Limited to cycloadditions | 80–85 | High (5+ steps) |
Key Insight: Imidazolidinones offer broader applicability and higher enantioselectivity due to their rigid bicyclic structure, whereas oxazolidinones require complex synthetic routes .
Comparison with Lewis Acid Catalysts
Imidazolidinone-TFA replaces traditional Lewis acids (e.g., AlCl3) in stereoselective reactions, avoiding metal contamination and enabling greener protocols .
Research Advancements and Limitations
Biological Activity
5-Benzyl-2,2,3-trimethylimidazolidin-4-one (also known as (S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, particularly in relation to its derivative with trifluoroacetic acid.
- Chemical Formula : C15H19F3N2O3
- Molecular Weight : 332.32 g/mol
- CAS Number : 309918-53-4
- Structure : The compound features an imidazolidinone ring with a benzyl group and trifluoroacetate moiety.
Biological Activity Overview
The biological activity of 5-benzyl-2,2,3-trimethylimidazolidin-4-one has been studied in various contexts, including its role as an organocatalyst and its potential therapeutic effects.
Organocatalytic Activity
One of the notable applications of this compound is in organocatalysis. Studies have shown that it can effectively catalyze the Diels-Alder reaction, which is significant in organic synthesis. The presence of the benzyl group enhances the steric properties of the catalyst, influencing the reactivity and selectivity towards different substrates .
Antimicrobial Activity
Research indicates that derivatives of imidazolidinones exhibit antimicrobial properties. For instance, studies on related compounds have suggested that they can inhibit bacterial growth, making them candidates for antibiotic development .
Case Study 1: Diels-Alder Reaction Catalysis
In a study examining the catalytic properties of (S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one, it was found to facilitate the reaction between cinnamaldehyde and cyclopentadiene with high efficiency. The reaction was characterized by a significant yield and selectivity for the desired product. The study highlighted the importance of the steric environment created by the benzyl group in directing the reaction pathway .
Case Study 2: Antimicrobial Testing
A series of tests were conducted on various imidazolidinone derivatives to evaluate their antimicrobial efficacy. The results indicated that certain derivatives exhibited potent activity against Gram-positive bacteria. This suggests a potential pathway for developing new antimicrobial agents based on the imidazolidinone scaffold .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
